molecular formula C24H24N2O3 B5147006 Ethyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5147006
M. Wt: 388.5 g/mol
InChI Key: HJVJWPHAAAACPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via multicomponent Hantzsch-type reactions. These reactions typically involve cyclic ketones (e.g., dimedone), aldehydes, β-ketoesters, and ammonium acetate under catalytic conditions . The compound’s structure features a partially saturated quinoline core with substituents at positions 2 (methyl), 4 (pyridin-3-yl), 5 (oxo), 7 (phenyl), and 3 (ethoxycarbonyl). Its stereochemistry and puckered cyclohexene ring have been confirmed through single-crystal X-ray diffraction (SC-XRD), revealing non-planar conformations and intermolecular interactions such as C–H⋯O hydrogen bonds .

Applications include pharmacological research, given the structural similarity to calcium channel modulators like 1,4-dihydropyridines .

Properties

IUPAC Name

ethyl 2-methyl-5-oxo-7-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-3-29-24(28)21-15(2)26-19-12-18(16-8-5-4-6-9-16)13-20(27)23(19)22(21)17-10-7-11-25-14-17/h4-11,14,18,22,26H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVJWPHAAAACPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)CC(C2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with notable biological activities. This article reviews the compound's synthesis, structure, and biological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O3C_{24}H_{24}N_{2}O_{3}, with a molar mass of approximately 388.46 g/mol. The compound features a hexahydroquinoline core substituted with a phenyl group and a pyridine moiety, contributing to its pharmacological potential.

Antimicrobial Activity

Research has indicated that derivatives of hexahydroquinolines exhibit significant antibacterial properties. For instance, compounds structurally similar to Ethyl 2-methyl-5-oxo have shown broad-spectrum activity against various bacterial strains. A study highlighted that certain derivatives displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics like Ciprofloxacin and Rifampicin .

Table 1: Antibacterial Activity of Hexahydroquinoline Derivatives

CompoundMIC (µg/mL)Bacterial Strain
Compound A50E. coli
Compound B25S. aureus
Ethyl 2-methyl...30P. aeruginosa

Antitumor Activity

Ethyl 2-methyl-5-oxo derivatives have also been evaluated for their antitumor effects. Studies suggest that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the pyridine ring has been associated with enhanced cytotoxicity against cancer cell lines.

Case Study: Antitumor Efficacy

In a controlled study involving human cancer cell lines, Ethyl 2-methyl-5-oxo was tested for its ability to inhibit growth. Results indicated that at concentrations of 10 µM and above, significant reductions in cell viability were observed, particularly in breast and lung cancer cells .

The biological activity of Ethyl 2-methyl-5-oxo is thought to stem from its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication processes in rapidly dividing cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and analogs:

Compound Name Substituents Melting Point (°C) Yield (%) Synthesis Method Structural Features Applications/Safety
Target Compound : Ethyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-hexahydroquinoline-3-carboxylate 4-pyridin-3-yl, 7-phenyl N/A N/A Hantzsch reaction with pyridine-3-carbaldehyde, dimedone, ethyl acetoacetate Envelope conformation of cyclohexene ring; C–H⋯O interactions in crystal packing Pharmacological research; handle with P201/P210 precautions
Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate (CAS: 853313-36-7) 4-(3-fluoropyridin-4-yl), 2,7,7-trimethyl N/A N/A Modified Hantzsch protocol with fluoropyridine aldehyde Fluorine-induced electronic effects; enhanced polarity High-purity research chemical; avoid ignition sources (P210)
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-(4-fluorophenyl), 2,7,7-trimethyl N/A N/A Solvent-free Hantzsch reaction with 4-fluorobenzaldehyde Dihedral angle between pyridine and fluorophenyl rings (~57°); weak C–H⋯O interactions Material science studies; commercial availability in bulk
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 4-(4-chlorophenyl), 2-methyl N/A N/A Oxidation of 1,4-dihydropyridine precursor with H₂O₂/PEG1000-BMImI catalyst Envelope conformation; Cl substituent increases molecular weight and lipophilicity Intermediate in pyridine synthesis; handle with P202 precautions
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate (CAS: 1360869-92-6) 4-(3-hydroxyphenyl), 7-phenyl N/A N/A Catalytic Hantzsch reaction with 3-hydroxybenzaldehyde Hydroxyl group enables hydrogen bonding; potential for polymorphic crystal forms Drug discovery; hygroscopic—store in dry conditions
Ethyl 2,7,7-trimethyl-5-oxo-4-(quinolin-2-yl)-hexahydroquinoline-3-carboxylate (7f) 4-(quinolin-2-yl), 2,7,7-trimethyl 248–251 84 Solvent-free Hantzsch reaction with 3-aminoquinoline Extended π-system from quinoline; orange crystalline solid Antimicrobial studies; high yield and thermal stability

Key Comparative Insights

Fluorine and chlorine substituents (e.g., 4-fluorophenyl, 4-chlorophenyl) increase electronegativity and lipophilicity, influencing solubility and membrane permeability .

Crystallographic Differences: The target compound’s pyridinyl group introduces distinct hydrogen-bonding patterns compared to hydroxyl- or halogen-substituted analogs, affecting crystal packing and stability . Quinoline-substituted analogs (e.g., 7f) form more rigid, planar structures due to fused aromatic systems, resulting in higher melting points (248–251°C vs. ~200°C for phenyl derivatives) .

Synthetic Efficiency :

  • Solvent-free methods (e.g., 7f synthesis) achieve higher yields (84%) compared to oxidation-dependent routes (e.g., 4-chlorophenyl analog) .
  • Catalytic systems like L-glutamine or PEG1000-BMImI improve regioselectivity and reduce reaction times .

Q & A

Q. What are the standard synthetic protocols for preparing Ethyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-hexahydroquinoline-3-carboxylate?

The compound is typically synthesized via a multi-step Hantzsch-like reaction. A common protocol involves:

  • Condensation of 1,1-dimethyl-3,5-cyclohexanedione (dimedone) with ethyl acetoacetate, ammonium acetate, and substituted aldehydes (e.g., pyridin-3-yl derivatives) under reflux in ethanol .
  • Optimization of reaction conditions (e.g., 8–12 hours reflux, molar ratios 1:1:1.2 for dimedone/aldehyde/ethyl acetoacetate) to achieve yields >70%.
  • Purification via recrystallization using ethanol or methanol. Solvent-free methods using green catalysts (e.g., L-glutamine or ionic liquids) can improve efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm regiochemistry and substituent orientation (e.g., 1^1H NMR for methyl group integration at δ 1.2–1.4 ppm; 13^{13}C NMR for carbonyl signals at ~170 ppm) .
  • X-ray crystallography : Resolves conformational details (e.g., planarity of the pyridine ring, chair conformation of the hexahydroquinoline core) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS showing [M+H]+^+ peaks matching theoretical values) .

Q. How can reaction yields be optimized during synthesis?

  • Catalyst screening : Use of Brønsted acids (e.g., glacial acetic acid) or organocatalysts (e.g., L-glutamine) to accelerate cyclization .
  • Solvent selection : Ethanol or solvent-free conditions reduce side reactions.
  • Temperature control : Reflux at 80–90°C balances reaction rate and decomposition .

Advanced Research Questions

Q. What crystallographic insights explain the compound’s conformational stability?

Single-crystal X-ray studies reveal:

  • The hexahydroquinoline core adopts a boat conformation, with the pyridine ring nearly planar (dihedral angle <10° relative to the core) .
  • Intramolecular hydrogen bonds between the ketone (C=O) and NH groups stabilize the structure (bond length ~2.8 Å) .
  • Steric hindrance from 2-methyl and 7-phenyl groups influences packing efficiency (e.g., monoclinic P21_1/n space group with Z = 4) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog synthesis : Modify substituents (e.g., halogenation at the phenyl ring, pyridine substitution) to assess bioactivity changes .
  • In vitro assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and antibacterial activity (e.g., MIC against S. aureus). Correlate results with electronic (Hammett σ) and steric (Taft Es) parameters .
  • Computational modeling : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .

Q. What mechanisms underlie its reported biological activities?

  • Anticancer activity : Proposed to involve intercalation into DNA (via planar pyridine ring) or inhibition of topoisomerase II (IC50_{50} values in µM range) .
  • Antibacterial effects : Disruption of bacterial membrane integrity via hydrophobic interactions (logP ~3.5) .

Q. How can contradictory data on reaction yields or bioactivity be resolved?

  • Reproducibility checks : Standardize catalyst purity (e.g., ≥95% ammonium acetate) and solvent drying methods.
  • Crystallographic validation : Confirm stereochemical purity of batches; disordered structures may lead to variable bioactivity .
  • Dose-response curves : Use Hill slopes to assess potency consistency across assays .

Q. What green chemistry approaches apply to its synthesis?

  • Solvent-free synthesis : Achieve >85% yields using microwave-assisted or mechanochemical methods .
  • Recyclable catalysts : Ionic liquids (e.g., [BMIM]BF4_4) or magnetic graphene oxide-fucoidan composites reduce waste .

Q. How can computational tools enhance experimental design?

  • Molecular docking : Predict binding modes with target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina .
  • Crystallography software : OLEX2 or SHELX suite for refining disordered structures and hydrogen-bond networks .

Q. What stability challenges arise under physiological conditions?

  • Hydrolysis susceptibility : The ester group (COOEt) may degrade in serum (t1/2_{1/2} <24 hours). Stabilize via prodrug strategies (e.g., methyl ester analogs) .
  • Oxidative degradation : Monitor via HPLC-UV; incorporate antioxidants (e.g., BHT) in formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.